N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
3,3-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)12-21-16-8-7-15(10-14(16)6-9-18(21)23)20-17(22)11-19(3,4)5/h7-8,10,13H,6,9,11-12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSNJLRAMTART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. The presence of the isobutyl group and the dimethylbutanamide substituent enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₅N₂O |
| Molecular Weight | 297.42 g/mol |
| CAS Number | 941906-65-6 |
| Structural Features | Tetrahydroquinoline core with amide linkage |
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated against breast cancer cell lines (e.g., MCF-7 and MDA-MB-468) demonstrating cytotoxic effects .
- A specific study highlighted that these compounds could induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
-
Antimicrobial Properties :
- The compound's structural features suggest potential antimicrobial activity. Quinoline derivatives are known for their effectiveness against various bacterial strains, including resistant strains like MRSA .
- In vitro assays have demonstrated significant antibacterial activity against Gram-positive bacteria, indicating a potential therapeutic application in treating infections .
- Neuroprotective Effects :
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
- Receptor Modulation : It can interact with various receptors (e.g., dopamine or serotonin receptors), potentially altering neurotransmitter levels and influencing mood or cognition.
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of several tetrahydroquinoline derivatives on human breast cancer cell lines. The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This suggests that they may serve as promising candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
In a comparative study on the antimicrobial effects of various quinoline derivatives, this compound demonstrated significant inhibition against both standard and antibiotic-resistant bacterial strains. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics .
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical reactions, including:
- Oxidation : Transforming the compound into quinoline derivatives.
- Reduction : Modifying functional groups to create different tetrahydroquinoline derivatives.
- Substitution Reactions : Facilitating nucleophilic substitutions where functional groups can be replaced by other nucleophiles.
The ability to undergo these reactions makes it valuable for synthesizing more complex molecules and materials in the chemical industry.
Biological Applications
2. Antimicrobial and Anticancer Properties
Research indicates that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide exhibits promising biological activity. Preliminary studies suggest:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains.
- Anticancer Potential : Investigations are underway to explore its effects on cancer cell lines, indicating possible therapeutic applications in oncology.
These biological properties highlight the compound's potential as a lead candidate for drug development .
Medicinal Applications
3. Therapeutic Uses
The therapeutic potential of this compound is under investigation for treating several diseases:
- Neurological Disorders : Studies are exploring its effects on neurotransmitter modulation.
- Infectious Diseases : Its antimicrobial properties position it as a candidate for developing new antibiotics.
Ongoing clinical trials aim to establish its safety and efficacy in human subjects .
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were comparable to existing antibiotics.
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Further research is necessary to elucidate the underlying mechanisms and potential clinical applications.
Q & A
Q. What are the key steps for synthesizing N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves constructing the tetrahydroquinoline core followed by introducing the 3,3-dimethylbutanamide side chain. Key steps include:
- Cyclization : Formation of the tetrahydroquinoline ring via acid-catalyzed cyclization of an appropriate precursor (e.g., substituted aniline derivatives).
- N-Alkylation : Introduction of the isobutyl group under basic conditions (e.g., NaH in DMF).
- Amidation : Coupling with 3,3-dimethylbutanoyl chloride using a coupling agent like EDCI/HOBt .
- Optimization : Adjusting reaction temperatures (e.g., 0–25°C for amidation) and solvent polarity (e.g., dichloromethane or THF) improves yields. Purity is validated via HPLC (>95%) .
Q. How can researchers characterize the compound’s physical properties, and what do these properties imply for bioavailability?
- Methodological Answer :
- LogP : Calculated LogP values (e.g., ~3.6) indicate high lipophilicity, suggesting potential membrane permeability but possible solubility challenges. Experimental determination via shake-flask method with octanol/water is recommended .
- Polar Surface Area (PSA) : A PSA of ~38 Ų (computed) implies moderate passive diffusion across biological membranes .
- Solubility : Preferential solubility in organic solvents (e.g., DMSO) necessitates formulation strategies like co-solvents for in vitro assays .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀. Dose-response curves should account for solvent cytotoxicity (e.g., DMSO controls) .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, with kinetic parameters (e.g., Kᵢ) calculated .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s therapeutic index, and what data contradictions arise during SAR studies?
- Methodological Answer :
- Isobutyl vs. Benzyl Substitutions : Replacing the isobutyl group with bulkier substituents (e.g., benzyl) may improve receptor affinity but reduce solubility. SAR studies on analogs show conflicting trends: increased LogP correlates with better membrane penetration but poorer aqueous solubility .
- Amide Backbone Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the butanamide moiety enhances metabolic stability but may alter target selectivity .
Q. What analytical techniques resolve enantiomeric impurities, and how do stereoisomers affect biological activity?
- Methodological Answer :
- Chiral Separation : Supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO₂, 100 bar) resolves enantiomers. For example, (S)- and (R)-enantiomers of related compounds show divergent IC₅₀ values in kinase assays .
- Activity Differences : Enantiomers may bind differentially to chiral targets (e.g., GPCRs). Absolute configuration is confirmed via X-ray crystallography or optical rotation comparisons .
Q. How can researchers address discrepancies in reported LogP values and their implications for pharmacokinetics?
- Methodological Answer :
- Validation Methods : Cross-validate computed LogP (e.g., using ChemAxon) with experimental shake-flask data. Discrepancies >0.5 units suggest errors in computational parameters or experimental conditions .
- PK Implications : Higher LogP (e.g., 3.6 vs. 2.8) correlates with increased tissue distribution but may require prodrug strategies to improve solubility for IV administration .
Q. What mechanistic insights exist for the compound’s interaction with biological targets, and how can proteomics validate these?
- Methodological Answer :
- Target Identification : SILAC-based proteomics identifies binding partners in cell lysates. For example, pull-down assays with biotinylated analogs isolate interacting proteins .
- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment reveals downstream effects (e.g., apoptosis markers like caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
